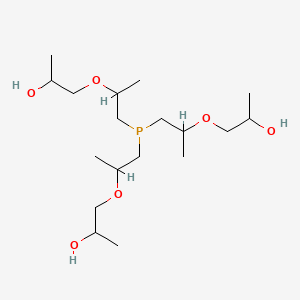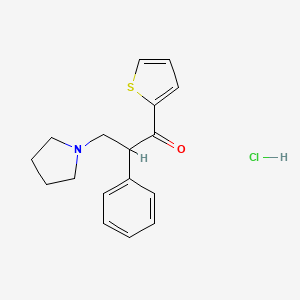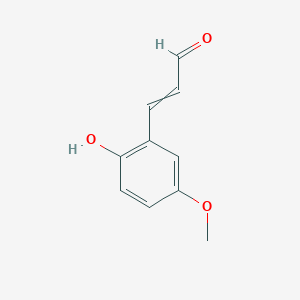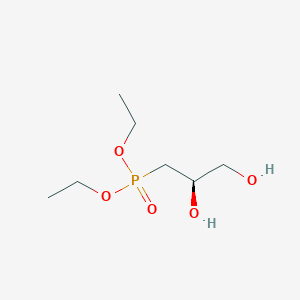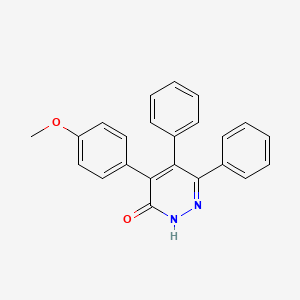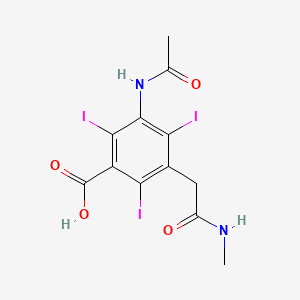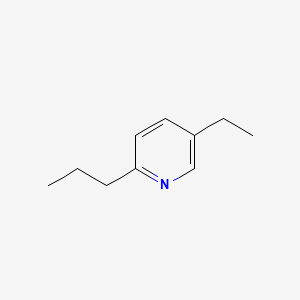
5-Ethyl-2-propylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-propylpyridine is an organic compound with the molecular formula C10H15N and a molecular mass of 149.23 g/mol . It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. Pyridine derivatives are widely used in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes in the presence of ammonia. For instance, the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa can yield this compound . Another method involves the use of cyclic acetaldehyde ammonia trimer (AAT) as a starting material, with ammonium acetate as a promoter to adjust the pH of the reaction solution .
Industrial Production Methods
Industrial production of this compound typically employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method allows for the production of the compound in high yields, with careful control of reaction conditions to minimize by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Ethyl-2-propylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other pyridine derivatives and complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with a methyl group instead of a propyl group.
2-Propyl-5-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-propylpyridine: An isomer with the ethyl and propyl groups swapped.
Uniqueness
5-Ethyl-2-propylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives .
Propriétés
Numéro CAS |
23580-54-3 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
5-ethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-5-10-7-6-9(4-2)8-11-10/h6-8H,3-5H2,1-2H3 |
Clé InChI |
RGVRNZNGFUAVOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(C=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


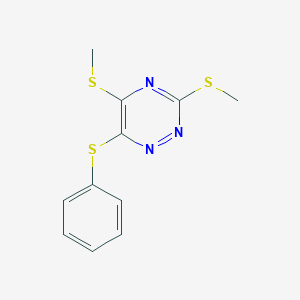
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
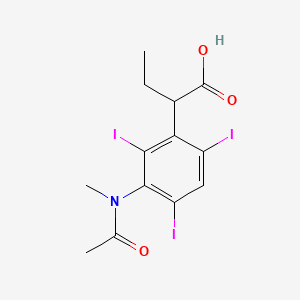
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
